molecular formula C10H13NO3S B1452693 Morpholin-4-YL-thiophen-3-YL-acetic acid CAS No. 490027-09-3

Morpholin-4-YL-thiophen-3-YL-acetic acid

Cat. No. B1452693
M. Wt: 227.28 g/mol
InChI Key: FXNFVONNFHQFES-UHFFFAOYSA-N
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Description

“Morpholin-4-YL-thiophen-3-YL-acetic acid” is a chemical compound with the molecular formula C10H13NO3S and a molecular weight of 227.28 . It’s used for proteomics research .


Molecular Structure Analysis

The molecular structure of “Morpholin-4-YL-thiophen-3-YL-acetic acid” is represented by the formula C10H13NO3S . The InChI string is InChI=1S/C10H13NO3S/c12-10(13)9(8-1-6-15-7-8)11-2-4-14-5-3-11/h1-5H2,(H,12,13) .


Physical And Chemical Properties Analysis

“Morpholin-4-YL-thiophen-3-YL-acetic acid” is a solid compound . Its SMILES string is OC(=O)CN1CCOCC1 .

Scientific Research Applications

Molecular Inhibition and Gene Function

Morpholino oligos, related in nomenclature to Morpholin-4-YL-thiophen-3-YL-acetic acid, have been used extensively to inhibit gene function across a range of model organisms. This approach has proven to be a relatively simple and rapid method to study gene function, suggesting potential research applications of Morpholin-4-YL-thiophen-3-YL-acetic acid in gene function studies and molecular biology (Heasman, 2002).

Antioxidant Activity Analysis

The study of antioxidants and their implications across various fields highlights critical tests for determining antioxidant activity. This area of research is of major interest, which could imply research applications for compounds like Morpholin-4-YL-thiophen-3-YL-acetic acid in exploring antioxidant properties or mechanisms (Munteanu & Apetrei, 2021).

Neuroprotective Mechanisms

Studies on neuroprotective mechanisms, such as those observed with citicoline (CDP-choline), may offer insights into potential therapeutic applications of Morpholin-4-YL-thiophen-3-YL-acetic acid in neurological conditions or cerebral ischemia, given the compound's potential for bioactivity and interaction with biological systems (Hatcher & Dempsey, 2002).

Central Nervous System (CNS) Agents

The thiophene scaffold, related to thiophen-3-YL in the compound of interest, is recognized for its potential central nervous system activity, suggesting that Morpholin-4-YL-thiophen-3-YL-acetic acid could have research applications in developing novel CNS agents (Deep et al., 2016).

Synthetic and Pharmaceutical Applications

Research on piperazine and morpholine derivatives, which are structurally or functionally related to Morpholin-4-YL-thiophen-3-YL-acetic acid, shows a broad spectrum of pharmaceutical applications. This suggests potential avenues for the synthesis and application of Morpholin-4-YL-thiophen-3-YL-acetic acid in medicinal chemistry (Mohammed et al., 2015).

Safety And Hazards

The safety information available indicates that “Morpholin-4-YL-thiophen-3-YL-acetic acid” may cause serious eye damage (Hazard Statements H318) . Precautionary measures include wearing protective gloves and eye protection .

properties

IUPAC Name

2-morpholin-4-yl-2-thiophen-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c12-10(13)9(8-1-6-15-7-8)11-2-4-14-5-3-11/h1,6-7,9H,2-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNFVONNFHQFES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CSC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656355
Record name (Morpholin-4-yl)(thiophen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholin-4-YL-thiophen-3-YL-acetic acid

CAS RN

490027-09-3
Record name (Morpholin-4-yl)(thiophen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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